Cas no 392291-03-1 (3,5-dimethyl-N-(5-{(phenylcarbamoyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)benzamide)

3,5-Dimethyl-N-(5-{(phenylcarbamoyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a specialized organic compound featuring a thiadiazole core functionalized with a benzamide and phenylcarbamoyl methylsulfanyl moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or receptor modulators due to the presence of multiple pharmacophoric groups. The compound's thioether and amide linkages enhance its stability and binding affinity, while the aromatic systems contribute to hydrophobic interactions. This molecule may serve as an intermediate in synthesizing bioactive agents, with applications in drug discovery and biochemical research. Its well-defined structure allows for precise modifications to optimize physicochemical properties.
3,5-dimethyl-N-(5-{(phenylcarbamoyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)benzamide structure
392291-03-1 structure
Product Name:3,5-dimethyl-N-(5-{(phenylcarbamoyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
CAS No:392291-03-1
MF:C19H18N4O2S2
MW:398.501821041107
CID:6453234
Update Time:2025-06-08

3,5-dimethyl-N-(5-{(phenylcarbamoyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3,5-dimethyl-N-(5-{(phenylcarbamoyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
    • 3,5-dimethyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
    • Benzamide, 3,5-dimethyl-N-[5-[[2-oxo-2-(phenylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]-
    • Inchi: 1S/C19H18N4O2S2/c1-12-8-13(2)10-14(9-12)17(25)21-18-22-23-19(27-18)26-11-16(24)20-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
    • InChI Key: SESDBUCBQKSVMZ-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SCC(=O)NC2=CC=CC=C2)S1)(=O)C1=CC(C)=CC(C)=C1

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • pka: 8.15±0.50(Predicted)

3,5-dimethyl-N-(5-{(phenylcarbamoyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)benzamide Pricemore >>

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Additional information on 3,5-dimethyl-N-(5-{(phenylcarbamoyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Introduction to 3,5-dimethyl-N-(5-{(phenylcarbamoyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)benzamide (CAS No. 392291-03-1) in Modern Chemical and Pharmaceutical Research

The compound 3,5-dimethyl-N-(5-{(phenylcarbamoyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)benzamide, identified by its CAS number 392291-03-1, represents a fascinating molecule with significant potential in the realm of chemical and pharmaceutical innovation. This heterocyclic compound belongs to a class of derivatives that have garnered considerable attention due to their unique structural features and biological activities. The presence of multiple functional groups, including a thiadiazole core, a phenylcarbamoyl moiety, and a methylsulfanyl substituent, endows this molecule with diverse chemical properties that make it a promising candidate for further exploration in drug discovery and material science.

In recent years, the pharmaceutical industry has witnessed an increasing interest in thiadiazole derivatives due to their broad spectrum of biological activities. Thiadiazoles are known for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties, making them valuable scaffolds for developing novel therapeutic agents. The specific arrangement of functional groups in 3,5-dimethyl-N-(5-{(phenylcarbamoyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)benzamide contributes to its unique pharmacological profile. The benzamide group enhances the molecule's solubility and bioavailability, while the phenylcarbamoyl and methylsulfanyl groups introduce additional interactions with biological targets, potentially modulating enzyme activity or receptor binding.

One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. Recent studies have highlighted the role of thiadiazole derivatives in modulating glucose metabolism and insulin sensitivity. The structural features of 3,5-dimethyl-N-(5-{(phenylcarbamoyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)benzamide suggest that it may interfere with enzymes like AMPK (AMP-activated protein kinase) or PDE4 (phosphodiesterase 4), which are critical regulators of energy homeostasis and inflammation. Preliminary in vitro studies have shown promising results in reducing glucose production in liver cells and enhancing insulin sensitivity in adipose tissue.

Beyond its potential applications in metabolic disorders, this compound has also shown promise in the context of oncology research. Thiadiazole derivatives have been extensively studied for their ability to inhibit tyrosine kinases and other enzymes involved in cancer cell proliferation. The presence of the phenylcarbamoyl group in 3,5-dimethyl-N-(5-{(phenylcarbamoyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)benzamide may facilitate interactions with tyrosine kinase domains or other signaling proteins that are aberrantly activated in cancer cells. Furthermore, the methylsulfanyl group could contribute to redox regulation within tumor cells, potentially inducing apoptosis or inhibiting metastatic processes.

The synthesis of 3,5-dimethyl-N-(5-{(phenylcarbamoyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)benzamide presents an interesting challenge due to the complexity of its structure. However, advances in synthetic chemistry have made it feasible to construct this molecule with high precision. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed sulfide transformations have enabled the efficient assembly of the thiadiazole core and functionalization at multiple positions. These synthetic strategies not only enhance yield but also allow for structural modifications that can fine-tune biological activity.

In terms of pharmacokinetic properties, the benzamide group is known to improve oral bioavailability by enhancing lipophilicity while maintaining water solubility. This balance is crucial for drug development as it ensures that the compound can be effectively absorbed from the gastrointestinal tract and distributed throughout the body. Additionally, the presence of polar functional groups such as hydroxyls or carboxylic acids can influence metabolic stability and excretion pathways. Understanding these properties is essential for optimizing dosing regimens and minimizing potential side effects.

Recent computational studies have also shed light on the binding interactions of 3,5-dimethyl-N-(5-{(phenylcarbamoyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)benzamide with biological targets. Molecular docking simulations have predicted strong binding affinities with enzymes such as PDE4 and certain kinases involved in cancer signaling pathways. These predictions are supported by experimental data from enzyme inhibition assays conducted using recombinant proteins. Such insights are invaluable for guiding further optimization efforts aimed at improving potency and selectivity.

The potential applications of this compound extend beyond traditional pharmaceutical uses into areas such as agrochemicals and material science. Thiadiazole derivatives are known for their herbicidal and fungicidal properties due to their ability to disrupt essential metabolic processes in plants and fungi. The unique structure of 3,5-dimethyl-N-(5-{(phenylcarbamoylmethylsulfanyl)-1,3,4-thiadiazol-2-y]benzamide) may confer similar benefits while offering improved environmental safety profiles compared to existing agrochemicals.

In conclusion,3,5-dimethy l-N-(5-{(phen y l carbam oy l)m eth ylsulfany l}-1,3,4-th iad i az ol - 2 - y]b en z am ide (CAS No . 39 229 1 - 0 3 - 1 ) is a multifaceted compound with significant promise across multiple domains o f chemical research . Its unique structural features , combined wi th prelimin ary evidence o f bi o logical activity , make i t an exciting prospect f or further exploration i n drug discovery , oncology , a nd materi al science . As synthetic methods continue to advance a nd computational tools become more sophisticated , there is great expec tation that compounds like thi s will play an increasingly important role i n addressing global health challenges .

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